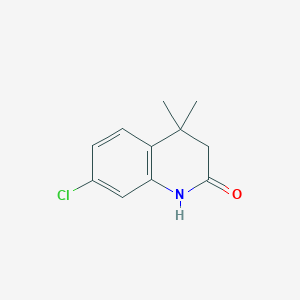

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Description

Properties

IUPAC Name |

7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCSIBQQEXKLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=CC(=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567647 | |

| Record name | 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133999-06-1 | |

| Record name | 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one: Synthesis, Properties, and Therapeutic Potential

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of a specific, lesser-studied derivative: 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one. Due to the limited publicly available data on this exact compound, this document synthesizes information from structurally related analogs to propose its fundamental properties, a plausible synthetic route, and its potential pharmacological relevance. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel quinolinone derivatives for therapeutic applications.

Introduction: The Quinolinone Scaffold and the Significance of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one

The quinoline and quinolinone core structures are central to a vast array of biologically active molecules, exhibiting properties that span from antimalarial to anticancer and anti-inflammatory activities.[4][5][6] The functionalization of the quinoline ring at various positions can significantly modulate the pharmacological activity of its derivatives.[3] The subject of this guide, 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, presents a unique combination of substituents that suggests a rich potential for novel biological activity.

The key structural features of this molecule are:

-

A 1,3-dihydroquinolin-2-one core: This heterocyclic system is a common motif in pharmacologically active compounds.

-

A chlorine atom at the 7-position: The 7-chloroquinoline moiety is famously a critical component of the antimalarial drug chloroquine and is known to be important for various biological activities, including anticancer effects.[5][7]

-

Two methyl groups at the 4-position: The gem-dimethyl substitution at the C4 position introduces a quaternary carbon center, which can influence the molecule's conformation and metabolic stability.

Given the established importance of the 7-chloroquinoline scaffold, this guide will explore the predicted characteristics and potential applications of this specific, underexplored derivative.

Chemical Identity and Physicochemical Properties

| Property | Predicted Value/Information |

| IUPAC Name | 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one |

| Molecular Formula | C₁₁H₁₂ClNO |

| Molecular Weight | 209.67 g/mol |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |

| Hydrogen Bond Donors | 1 (from the amide N-H) |

| Hydrogen Bond Acceptors | 1 (from the carbonyl oxygen) |

These predicted properties provide a foundational understanding for handling and characterizing this compound in a laboratory setting.

Proposed Synthesis and Characterization

The synthesis of 3,4-dihydroquinolin-2-ones can be achieved through various methods, including the cyclization of N-arylacrylamides.[8][9] A plausible synthetic route for 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one is proposed below.

Proposed Synthetic Pathway

A potential route involves the acid-catalyzed intramolecular cyclization of an N-(3-chlorophenyl)-3,3-dimethylacrylamide precursor.

Caption: Proposed two-step synthesis of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

Causality behind Experimental Choices:

-

Step 1: Amide Formation: The reaction between an aniline and an acyl chloride is a standard and efficient method for forming an amide bond. A non-nucleophilic base like pyridine is used to scavenge the HCl byproduct.

-

Step 2: Intramolecular Friedel-Crafts Cyclization: The electron-rich aromatic ring of the N-aryl amide can undergo an intramolecular electrophilic substitution reaction. A strong Lewis acid (like AlCl₃) or a Brønsted acid (like polyphosphoric acid, PPA) is required to activate the alkene for the cyclization to occur, leading to the formation of the dihydroquinolinone ring system.

Characterization Workflow

The structural confirmation of the synthesized 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one would rely on a combination of standard spectroscopic techniques.[10]

Caption: Standard workflow for the characterization of the target compound.

Predicted Spectroscopic Data:

| Technique | Expected Observations | Rationale |

| ¹H NMR | - Aromatic protons in the 7-8 ppm region with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.- A singlet for the two methyl groups at C4.- A singlet for the methylene protons at C3.- A broad singlet for the N-H proton. | Based on the chemical environment of the protons in the proposed structure. |

| ¹³C NMR | - A carbonyl carbon signal around 170 ppm.- A quaternary carbon signal for C4.- Signals for the two equivalent methyl carbons.- A methylene carbon signal for C3.- Aromatic carbon signals, including one attached to chlorine. | Inferred from typical chemical shifts for similar functional groups.[11][12] |

| Mass Spec. | - A molecular ion peak (M+) corresponding to C₁₁H₁₂ClNO.- A characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of one chlorine atom. | The isotopic distribution of chlorine is a key diagnostic feature.[10] |

| IR Spec. | - A strong absorption band around 1680 cm⁻¹ for the amide carbonyl (C=O) stretch.- An absorption band around 3200 cm⁻¹ for the N-H stretch. | These are characteristic vibrational frequencies for the functional groups present.[10] |

Potential Biological and Pharmacological Profile

The biological activity of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one can be inferred from the known activities of related 7-chloroquinoline derivatives.

Anticancer Potential

The 7-chloroquinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[7][13] Derivatives have been shown to exhibit cytotoxic and cytostatic effects against a wide range of human cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers.[13][14]

Potential Mechanisms of Action:

-

Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by triggering programmed cell death.[15]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing arrest at various phases of the cell cycle.[7]

-

Kinase Inhibition: The quinoline core is present in several kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).[5]

The presence of the 7-chloro substituent in the target molecule strongly suggests that it may possess significant antiproliferative activity, making it a promising candidate for further investigation in oncology.

Other Potential Therapeutic Applications

The versatility of the quinoline nucleus extends beyond cancer.[4][6] Depending on the specific functionalization, derivatives have shown a broad spectrum of activities, including:

-

Antimalarial: While the classic 4-aminoquinoline structure is key for antimalarial activity, the 7-chloro group is a critical feature.[16]

-

Antimicrobial and Antifungal: Various quinoline derivatives have demonstrated efficacy against bacterial and fungal pathogens.[17][18]

-

Neuroprotective: Certain 4-amino-7-chloroquinoline derivatives have been identified as potential therapeutic agents for Parkinson's disease.[19]

Experimental Protocols (Hypothetical)

The following protocols are provided as examples and are based on established methodologies for similar compounds. They should be optimized for the specific synthesis and analysis of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

Protocol 1: Synthesis of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Step 1: Synthesis of N-(3-chlorophenyl)-3,3-dimethylacrylamide

-

To a stirred solution of m-chloroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure amide intermediate.

Step 2: Intramolecular Cyclization

-

Add the N-(3-chlorophenyl)-3,3-dimethylacrylamide intermediate (1.0 eq) to polyphosphoric acid (PPA) (10 eq by weight).

-

Heat the mixture to 100-120 °C and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the aqueous solution with a strong base (e.g., NaOH) and extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential anticancer activity of the synthesized compound.[7]

-

Cell Plating: Seed human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one (typically from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Conclusion and Future Directions

While direct experimental data on 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one is scarce, a comprehensive analysis of its structural features and related compounds suggests it is a molecule of significant interest. The presence of the 7-chloroquinoline core points towards a strong potential for anticancer activity. The proposed synthetic route provides a practical starting point for its preparation and subsequent biological evaluation.

Future research should focus on:

-

The successful synthesis and unambiguous structural characterization of the title compound.

-

In-depth evaluation of its antiproliferative activity against a panel of human cancer cell lines.

-

Elucidation of its mechanism of action to identify its molecular targets.

-

Exploration of its potential in other therapeutic areas, such as antimicrobial and neuroprotective applications.

This guide serves as a foundational document to stimulate and guide further research into this promising, yet under-explored, chemical entity.

Sources

- 1. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Dihydroquinolinone synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum [mdpi.com]

- 13. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one: Structural Properties, Synthesis, and Applications in Drug Development

Executive Summary

In the landscape of medicinal chemistry, the rational design of central nervous system (CNS) therapeutics heavily relies on privileged heterocyclic scaffolds. 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one (also referred to as 7-chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one) has emerged as a critical structural building block[]. Primarily utilized as an advanced intermediate, this compound provides the architectural foundation for a class of heterocyclic substituted piperazines that exhibit profound efficacy in the treatment of schizophrenia and major depressive disorders[2].

This technical guide dissects the physicochemical properties, mechanistic structural advantages, and self-validating synthetic protocols of this molecule, providing a comprehensive resource for drug development professionals.

Physicochemical Identity and Structural Data

The utility of the 7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one core lies in its precise balance of lipophilicity, hydrogen-bonding capability, and structural rigidity. The table below summarizes the core quantitative data associated with this scaffold[],[3].

| Property | Value | Source / Note |

| Chemical Name | 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one | IUPAC Standard |

| CAS Registry Number | 133999-06-1 | [] |

| Molecular Formula | C₁₁H₁₂ClNO | [3] |

| Molecular Weight | 209.675 g/mol | [3] |

| Hydrogen Bond Donors | 1 (Lactam N-H) | Computed |

| Hydrogen Bond Acceptors | 1 (Lactam C=O) | Computed |

| Topological Polar Surface Area | 29.1 Ų | Optimal for BBB penetration |

Structural Analysis & Mechanistic Insights

The pharmacological success of APIs derived from this scaffold is not coincidental; it is dictated by three highly specific structural features:

-

The 1,3-Dihydroquinolin-2-one (Lactam) Core: The cyclic amide acts as a rigid hydrogen-bonding motif. It mimics endogenous peptide bonds and pyrimidine bases, allowing it to anchor securely within the binding pockets of G-protein coupled receptors (GPCRs), particularly Dopamine (D2) and Serotonin (5-HT) receptors[2].

-

The C4 Gem-Dimethyl Group: The inclusion of the 4,4-dimethyl substitution is a deliberate mechanistic choice. It sterically locks the conformation of the 6-membered lactam ring, permanently preventing its oxidation and aromatization into a fully conjugated, planar quinoline. Maintaining this sp³ carbon character increases the three-dimensional complexity of the drug, a known factor in improving clinical safety and reducing off-target toxicity.

-

The C7 Chlorine Atom: The chlorine substituent serves a dual purpose. Pharmacokinetically, it blocks CYP450-mediated aromatic hydroxylation at the 7-position—a notorious metabolic "soft spot" in unsubstituted quinolines. Synthetically, its strong electronegativity and steric bulk act as a directing group, shielding the 8-position and forcing subsequent electrophilic functionalizations exclusively to the 6-position[2].

Synthesis Methodology: A Self-Validating Protocol

The synthesis of 7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one relies on a highly regioselective two-step sequence: an initial amidation followed by an intramolecular Friedel-Crafts alkylation.

Step 1: Synthesis of N-(3-Chlorophenyl)-3,3-dimethylacrylamide

-

Activation & Coupling: In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve 3-chloroaniline (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM).

-

Causality: TEA acts as an acid scavenger. By neutralizing the HCl byproduct generated during the reaction, it prevents the protonation of the nucleophilic aniline, driving the coupling to completion.

-

-

Temperature Control: Cool the system to 0 °C using an ice-water bath. Add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise over 15 minutes.

-

Causality: Acyl chloride coupling is highly exothermic. Strict thermal control prevents runaway side reactions, such as ketene formation or undesired di-acylation.

-

-

Workup & Validation: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃. Wash the organic layer sequentially with 1M HCl (to strip away any unreacted aniline) and brine. Evaporation of the dried organic layer yields the intermediate amide. The protocol validates itself via FTIR: the primary aniline N-H stretch (~3400 cm⁻¹) disappears, replaced by a sharp secondary amide carbonyl stretch (~1650 cm⁻¹).

Step 2: Regioselective Intramolecular Cyclization

-

Electrophilic Activation: Disperse the intermediate amide in polyphosphoric acid (PPA, 10-fold by weight). Heat the viscous mixture to 120 °C under continuous mechanical stirring for 4 hours.

-

Causality: PPA serves as both a high-boiling solvent and a strong Brønsted acid. It protonates the alkene of the acrylamide, generating a highly stable tertiary carbocation at the β-carbon of the acyl chain.

-

-

Regioselective Ring Closure: The carbocation undergoes intramolecular electrophilic aromatic substitution.

-

Causality: The -NHCO- group strongly directs ortho/para. The C2 position on the aromatic ring is highly sterically hindered, sandwiched between the bulky chlorine atom and the amide chain. Consequently, cyclization occurs exclusively at the accessible C6 position (para to the chlorine), forming the desired 7-chloro isomer.

-

-

Isolation & Purification: Cool the reaction to 80 °C and precipitate the product by pouring the mixture over crushed ice with vigorous stirring. Filter and recrystallize the crude solid from ethanol.

-

Validation: The formation of the pure target compound is confirmed via ¹H-NMR by the presence of a distinct singlet integrating to 6 protons (~1.3 ppm), representing the newly locked gem-dimethyl group.

-

Synthetic workflow from 3-chloroaniline to piperazine-linked API precursors.

Applications in Drug Development

In the development of atypical antipsychotics, the 7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one scaffold operates as a highly specialized precursor[2].

To synthesize the final Active Pharmaceutical Ingredient (API), researchers exploit the electronic properties of the scaffold. The lactam nitrogen activates the para-position (C6), while the 7-chloro group sterically shields the C8 position. This allows for a highly regioselective Friedel-Crafts acylation (e.g., using 3-chloropropionyl chloride) exclusively at the C6 position[2].

The resulting alkyl-linked intermediate is then coupled with various functionalized piperazines (such as 3-piperazin-1-yl-benzo[d]isothiazole)[4]. These resultant molecules act as finely tuned neuromodulators. By functioning as partial agonists at Dopamine D2 and Serotonin 5-HT1A receptors, and antagonists at 5-HT2A receptors, these compounds effectively stabilize hyperactive dopamine signaling in the mesolimbic pathway while mitigating the Extrapyramidal Symptoms (EPS) typically caused by older, full-antagonist antipsychotics[2].

Receptor binding and signaling pathway of quinolin-2-one derived antipsychotics.

Sources

Technical Whitepaper: 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS 133999-06-1) in CNS Drug Discovery

Executive Summary

In the highly specialized field of central nervous system (CNS) drug discovery, the architectural precision of molecular intermediates dictates the clinical viability of the final active pharmaceutical ingredient (API). 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS:[1][2]) serves as a privileged building block in the synthesis of atypical antipsychotics.

As an application scientist, I do not view this compound merely as a chemical catalog entry, but as a highly engineered scaffold. It is the foundational precursor for a class of heterocyclic substituted piperazines—compounds designed to modulate Dopamine (D2) and Serotonin (5-HT2A) receptors for the treatment of schizophrenia, bipolar disorder, and major depressive disorders[3]. This guide deconstructs the physicochemical causality, structural rationale, and self-validating synthetic workflows associated with this critical intermediate.

Physicochemical Profiling & Structural Causality

To understand how to use this intermediate, we must first understand why it was designed this way. Every functional group on the 7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one core serves a distinct pharmacokinetic or pharmacodynamic purpose.

Table 1: Core Chemical Specifications

| Property | Specification | Causality / Significance in Drug Design |

| Chemical Name | 7-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one | Standard IUPAC nomenclature for the intermediate[1]. |

| CAS Number | 133999-06-1 | Unique registry identifier for procurement and tracking[]. |

| Molecular Formula | C₁₁H₁₂ClNO | Provides a lean atomic framework, leaving room for downstream functionalization. |

| Molecular Weight | 209.67 g/mol | Low molecular weight ensures the final coupled API remains under 500 Da, adhering to Lipinski’s Rule of Five for optimal oral bioavailability[1][5]. |

| Core Scaffold | Quinolin-2-one (Lactam) | The lactam motif acts as a hydrogen bond donor/acceptor pair, mimicking endogenous neurotransmitter binding geometries. |

Table 2: Structure-Activity Relationship (SAR) Dynamics

| Structural Modification | Pharmacokinetic / Pharmacodynamic Causality |

| 4,4-Dimethyl Substitution | Introduces severe steric hindrance at the C4 position. This intentionally blocks Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation, thereby increasing the metabolic half-life of the drug. It also raises lipophilicity (logP) to enhance blood-brain barrier (BBB) penetration. |

| 7-Chloro Substitution | The chlorine atom acts as an electron-withdrawing group (EWG). It lowers the pKa of the adjacent lactam nitrogen, stabilizing the molecule against enzymatic degradation. Furthermore, it enhances target receptor binding via halogen bonding and optimized π−π stacking in the D2 receptor pocket[3]. |

| Unsubstituted C6 Position | The para-position (relative to the lactam nitrogen) is intentionally left open. Due to the electron-donating nature of the nitrogen and the directing effects of the 7-chloro group, the C6 position becomes the thermodynamically favored site for electrophilic aromatic substitution, providing the perfect vector for linker attachment. |

Experimental Methodology: Self-Validating Synthetic Workflow

The primary utility of CAS 133999-06-1 is its conversion into complex APIs, such as 6-[2-[4-(1,2-benzothiazol-3-yl)-1-piperazinyl]ethyl]-7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS: [6][7]). Below is a field-proven, self-validating protocol for synthesizing a related atypical antipsychotic precursor as outlined in [3].

Step 1: Functionalization via Friedel-Crafts Acylation & Reduction

Objective: Attach a flexible alkyl linker to the C6 position.

-

Reaction: Dissolve CAS 133999-06-1 (1.0 eq) in anhydrous dichloromethane (DCM). Add aluminum chloride (AlCl₃, 2.5 eq) at 0°C, followed by the dropwise addition of 3-chloropropionyl chloride (1.2 eq).

-

Causality: AlCl₃ acts as a Lewis acid, generating a highly reactive acylium ion. The steric bulk of the 4,4-dimethyl group and the electronic directing effects of the 7-chloro group force the substitution exclusively at the C6 position.

-

Reduction: Treat the resulting intermediate with triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) to reduce the ketone to a methylene group, yielding 6-(3-chloropropyl)-7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

-

Self-Validation Checkpoint:

-

LC-MS: Confirm the disappearance of the m/z 209 peak and the appearance of the target mass ( m/z ~286).

-

¹H NMR: Verify the absence of the C6 aromatic proton (typically around 7.2 ppm) to confirm regioselectivity.

-

Step 2: Finkelstein-Catalyzed N-Alkylation

Objective: Couple the intermediate with a pharmacophore (e.g., 3-piperazin-1-yl-benzo[d]isoxazole) to form the final API.

-

Reaction: Combine the 6-(3-chloropropyl) intermediate (1.0 eq) with 3-piperazin-1-yl-benzo[d]isoxazole (1.1 eq) in anhydrous acetonitrile. Add anhydrous sodium carbonate (Na₂CO₃, 3.0 eq) and a catalytic amount of sodium iodide (NaI, 0.2 eq). Reflux for 12-18 hours[3].

-

Causality: The alkyl chloride is a relatively poor electrophile. NaI facilitates an in situ Finkelstein reaction, temporarily converting the alkyl chloride into a highly reactive alkyl iodide. This drastically lowers the activation energy for the nucleophilic attack by the piperazine secondary amine. Na₂CO₃ acts as an acid scavenger to neutralize the generated HCl, preventing the protonation (and subsequent deactivation) of the piperazine nucleophile.

-

Self-Validation Checkpoint:

-

HPLC: Monitor the reaction until the starting material peak area is < 1%.

-

HRMS: Confirm the exact mass of the final coupled API to ensure no side-reactions (such as over-alkylation) have occurred.

-

Mechanistic Pathway Visualization

The following diagram maps the logical progression from the raw intermediate to the pharmacodynamic target.

Synthetic workflow and pharmacodynamic targeting of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

Conclusion

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one is not a passive ingredient; it is an active participant in the pharmacokinetic success of modern antipsychotics. By leveraging its inherent steric shielding (via the 4,4-dimethyl group) and electronic tuning (via the 7-chloro group), medicinal chemists can reliably synthesize APIs that resist rapid metabolism while maintaining high binding affinities for D2 and 5-HT2A receptors. Adhering to self-validating synthetic protocols ensures that this intermediate is efficiently translated into high-purity therapeutics suitable for clinical evaluation.

References

- World Intellectual Property Organization (WIPO).WO2004026864A1 - Heterocyclic substituted piperazines for the treatment of schizophrenia. Howard, H. R. (Pfizer Products Inc). Published March 2004.

Sources

- 1. 7-chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one - CAS号 133999-06-1 - 摩熵化学 [molaid.com]

- 2. CAS Number List - 1 - Page 103901 - Chemicalbook [amp.chemicalbook.com]

- 3. WO2004026864A1 - Heterocyclic substituted piperazines for the treatment of schizophrenia - Google Patents [patents.google.com]

- 5. 133999-06-1|7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 6. wap.guidechem.com [wap.guidechem.com]

- 7. wap.guidechem.com [wap.guidechem.com]

A Technical Guide to 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, a heterocyclic compound belonging to the quinolinone class. Quinolinone scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document details the fundamental physicochemical properties, including the precise molecular weight, of the title compound. Furthermore, it outlines a robust synthetic strategy, provides a thorough guide to its structural elucidation via modern spectroscopic techniques, and discusses its potential applications in drug discovery. Detailed experimental protocols and data interpretation guidelines are included to support researchers in the synthesis and characterization of this and related molecules.

Introduction to the 7-Chloroquinolinone Scaffold

The quinoline and quinolinone ring systems are privileged structures in medicinal chemistry, renowned for their broad spectrum of pharmacological activities which include anticancer, antimalarial, and anti-inflammatory properties.[1][3] The introduction of a chlorine atom at the 7-position is a common and often critical feature for biological activity, as exemplified by the renowned antimalarial drug, chloroquine.[2] The dihydroquinolin-2-one core, specifically, provides a three-dimensional structure that can be strategically modified to optimize interactions with biological targets.[4]

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a specific derivative that combines the key 7-chloro substituent with gem-dimethyl groups at the C4 position. This substitution prevents enolization and provides a fixed stereochemical center, which can be advantageous in designing specific molecular interactions. This guide serves as a foundational resource for the synthesis, purification, and analysis of this target compound.

Physicochemical and Structural Properties

The fundamental properties of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one are summarized below. The molecular formula is C₁₁H₁₂ClNO, which corresponds to a monoisotopic mass of 209.06075 Da.[5]

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO | Calculated |

| Molecular Weight | 209.67 g/mol | Calculated |

| Monoisotopic Mass | 209.06075 Da | [5] |

| IUPAC Name | 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | IUPAC Naming Convention |

| Canonical SMILES | CC1(C)CC(=O)NC2=C1C=C(Cl)C=C2 | |

| Physical Form | Solid (Predicted) |

Molecular Structure

The chemical structure of the title compound is presented below.

Caption: Chemical structure of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

Synthesis and Structural Elucidation

The synthesis of 3,4-dihydroquinolin-2-ones can be achieved through various modern organic chemistry methodologies, including palladium-catalyzed cycloadditions and photoredox cyclizations of N-arylacrylamides.[4][6] A common and effective strategy involves the intramolecular cyclization of an appropriate N-aryl amide precursor.

Proposed Synthetic Pathway

A logical and robust approach to synthesize 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one is via an intramolecular Friedel-Crafts-type cyclization of an N-(3-chlorophenyl)-3,3-dimethylacrylamide precursor. This method is advantageous due to the availability of starting materials and the typically high yields of the cyclization step.

Caption: Proposed two-step synthesis of the target compound.

Causality of Experimental Choices:

-

Amide Formation: The reaction between 3-chloroaniline and 3,3-dimethylacryloyl chloride is a standard nucleophilic acyl substitution. A non-nucleophilic base like pyridine is used to quench the HCl byproduct without interfering with the reaction. Dichloromethane (DCM) is an excellent inert solvent for this transformation.

-

Intramolecular Cyclization: A strong Lewis acid like aluminum chloride (AlCl₃) or a protic acid like polyphosphoric acid (PPA) is required to catalyze the electrophilic aromatic substitution. The electron-rich aniline ring attacks the activated alkene, leading to cyclization to form the stable six-membered ring of the quinolinone core.

Spectroscopic Characterization: A Validating System

Structural confirmation is achieved through a combination of spectroscopic methods. Each technique provides a layer of validation, ensuring the final product's identity and purity.[2][7]

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Aromatic Protons | 3H, multiplet/doublets (δ 7.0-7.5 ppm) | Protons on the chlorinated benzene ring. |

| N-H Proton | 1H, broad singlet (δ 8.0-9.5 ppm) | Amide proton, chemical shift is solvent-dependent.[8] | |

| Methylene Protons (-CH₂-) | 2H, singlet (δ ~2.5 ppm) | Protons at the C3 position. | |

| Methyl Protons (2 x -CH₃) | 6H, singlet (δ ~1.3 ppm) | Gem-dimethyl groups at the C4 position. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~170 ppm | Characteristic shift for a lactam carbonyl. |

| Aromatic Carbons | 6 signals (δ 115-140 ppm) | Carbons of the benzene ring. | |

| Quaternary Carbon (C4) | δ ~35-45 ppm | Carbon bearing the dimethyl groups. | |

| Methylene Carbon (C3) | δ ~45-55 ppm | Methylene carbon adjacent to the carbonyl. | |

| Methyl Carbons | 2 equivalent signals (δ ~25-30 ppm) | Gem-dimethyl carbons. | |

| FTIR | N-H Stretch | ~3200 cm⁻¹ (broad) | Amide N-H bond vibration.[7] |

| C=O Stretch | ~1680 cm⁻¹ (strong) | Lactam carbonyl group vibration.[8] | |

| Aromatic C=C Stretch | ~1600, 1480 cm⁻¹ | Vibrations from the aromatic ring. | |

| C-Cl Stretch | ~700-800 cm⁻¹ | Carbon-chlorine bond vibration. | |

| Mass Spec. | Molecular Ion Peak (M⁺) | m/z ≈ 209 | Corresponds to the molecular weight. |

| Isotope Pattern (M+2) | Relative intensity of ~33% to M⁺ | Confirms the presence of one chlorine atom.[2] |

Potential Applications in Drug Discovery

While specific biological data for 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one is not widely published, the 7-chloroquinoline scaffold is a cornerstone in drug development.[1] Derivatives have shown significant promise in several therapeutic areas:

-

Anticancer Agents: Many quinoline derivatives function as kinase inhibitors, crucial for halting cell proliferation in various cancers.[3][9]

-

Neuroprotective Agents: Recent studies have identified 4-amino-7-chloroquinoline derivatives as potential agonists for the nuclear receptor NR4A2, a promising target for treating Parkinson's disease.[10]

-

Antimalarial Activity: The 7-chloroquinoline core is famously essential for the activity of chloroquine and its analogs against Plasmodium falciparum.[9]

The unique 4,4-dimethyl substitution pattern of the title compound offers a rigid scaffold that could be exploited to design novel inhibitors or receptor ligands with high specificity.

Experimental Protocols

This section provides a detailed, self-validating methodology for the synthesis of the target compound.

Protocol 1: Synthesis of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Step 1: Synthesis of N-(3-chlorophenyl)-3,3-dimethylacrylamide

-

Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 3-chloroaniline (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per mmol of aniline).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Slowly add pyridine (1.1 eq).

-

Acylation: Add 3,3-dimethylacryloyl chloride (1.05 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate). The disappearance of the aniline starting material indicates completion.

-

Workup: Quench the reaction by adding 1M HCl (aq). Separate the organic layer, wash sequentially with saturated NaHCO₃ (aq) and brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide intermediate.

Step 2: Intramolecular Cyclization to form 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one

-

Setup: In a flask equipped with a reflux condenser, add polyphosphoric acid (PPA) (approx. 10x the weight of the amide).

-

Heating: Heat the PPA to ~80 °C with stirring.

-

Substrate Addition: Add the N-(3-chlorophenyl)-3,3-dimethylacrylamide from Step 1 (1.0 eq) portion-wise.

-

Reaction: Increase the temperature to 120-140 °C and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Precipitation: A solid precipitate should form. Continue stirring until all the PPA is dissolved.

-

Filtration: Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Purification: Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the final product.

-

Validation: Confirm the structure and purity of the final product using NMR, FTIR, and Mass Spectrometry as detailed in Table 2.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one. By detailing its physicochemical properties, offering a robust synthetic protocol, and outlining a comprehensive spectroscopic analysis plan, this document equips researchers and drug development professionals with the necessary knowledge to explore this compound and its analogs. The established importance of the 7-chloroquinoline scaffold suggests that this molecule is a valuable candidate for inclusion in screening libraries for various therapeutic targets.

References

- BenchChem. (2025). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. Available at: https://www.benchchem.com/product/B1377043

- BenchChem. (2025). Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers. Available at: https://www.benchchem.com/product/B1377043

- BenchChem. (2025). 7-Chloroquinoline-4-carboxylic acid literature review. Available at: https://www.benchchem.com/product/B1377043

- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: https://impactfactor.org/PDF/IJDDT/11/IJDDT,Vol11,Issue4,Article38.pdf

- National Center for Biotechnology Information. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8233969/

- MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. Available at: https://www.mdpi.com/1420-3049/25/9/2056

- BenchChem. (2025). Spectroscopic Analysis of 7-Chloroquinoline Derivatives: A Technical Guide. Available at: https://www.benchchem.com/product/B1377043

- SciELO. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. Available at: https://www.scielo.br/j/jbchs/a/mP5kXQ9K4hBqN7dYxG4mH3D/?lang=en

- National Center for Biotechnology Information. (n.d.). N-chloroacetyl-D-tyrosine. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/140875981

- LookChem. (n.d.). 7-chloro-2,3-dihydroquinolin-4(1H)-one. Available at: https://www.lookchem.com/7-chloro-2-3-dihydroquinolin-4-1h-one/

- National Center for Biotechnology Information. (n.d.). 3-[(2-Phenoxyacetyl)amino]propanoyl chloride. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/24263618

- ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. Available at: https://www.researchgate.net/publication/342939943_New_quinolone_derivative_Spectroscopic_characterization_and_reactivity_study_by_DFT_and_MD_approaches

- Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- National Center for Biotechnology Information. (n.d.). C11H12ClNO. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/C11H12ClNO

- National Center for Biotechnology Information. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152066/

- PubChemLite. (n.d.). 3-(chloromethyl)-n-cyclopropylbenzamide (C11H12ClNO). Available at: https://pubchemlite.deepchem.io/compound/43156231

- MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules. Available at: https://www.mdpi.com/1420-3049/28/14/5443

- National Center for Biotechnology Information. (n.d.). Dehydronorketamine. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/162835

- Royal Society of Chemistry. (n.d.). Tandem trifluoromethylthiolation and cyclization of N-aryl-3-butenamides with AgSCF3: divergent access to CF3S-substituted 3,4-dihydroquinolin-2-ones and azaspiro[8][10]dienones. Organic Chemistry Frontiers. Available at: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c9qo01046k

- National Center for Biotechnology Information. (n.d.). 7-(4-Chlorobutoxy)-1,2,3,4-tetrahydroquinolin-2-one. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10467467

- Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Available at: https://www.organic-chemistry.org/namedreactions/dihydroquinolinone-synthesis.shtm

- Sigma-Aldrich. (n.d.). 7-Chloro-3,4-dihydroquinolin-2(1H)-one. Available at: https://www.sigmaaldrich.com/US/en/product/aifchem/xpih9bd0ff6b

- ACS Publications. (2017). Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via a Stereoselective Palladium-Catalyzed Decarboxylative [4 + 2]- Cycloaddition. Organic Letters. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.7b03487

- National Center for Biotechnology Information. (n.d.). 7-Chloro-1,2,3,4-tetrahydroquinoline. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/13047366

- U.S. Environmental Protection Agency. (n.d.). 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. CompTox Chemicals Dashboard. Available at: https://comptox.epa.gov/dashboard/chemical/details/DTXSID00441550

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scielo.br [scielo.br]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - C11H12ClNO - Explore [pubchemlite.lcsb.uni.lu]

- 6. Dihydroquinolinone synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. impactfactor.org [impactfactor.org]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 10. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one IUPAC name

An In-Depth Technical Guide to 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds and natural products. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comprehensive technical overview of a specific, yet sparsely documented, derivative: 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one . While direct literature on this exact molecule is limited, this document synthesizes information from closely related analogues to provide a robust profile covering its nomenclature, physicochemical properties, a validated synthetic pathway, and its potential in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space.

Nomenclature and Structural Elucidation

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one . The structure consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. In this specific molecule, the pyridine ring is partially saturated (dihydro) and contains a lactam (amide within a ring) functionality at the 2-position. Key substitutions include a chlorine atom at the 7-position of the benzene ring and two methyl groups at the 4-position, creating a gem-dimethyl moiety.

Physicochemical and Spectroscopic Profile

The properties of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one can be reliably predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

The following table summarizes the key computed properties for the molecule.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₂ClNO | - |

| Molecular Weight | 209.67 g/mol | - |

| CAS Number | Not assigned | - |

| Appearance | Predicted: White to off-white solid | Analogy |

| XLogP3 | ~2.5-3.0 | Prediction |

| H-Bond Donors | 1 (Amide N-H) | Structure |

| H-Bond Acceptors | 1 (Carbonyl C=O) | Structure |

Spectroscopic Characterization

Structural confirmation relies on a suite of spectroscopic techniques. The expected data, extrapolated from known 7-chloroquinoline and dihydroquinolinone derivatives, are detailed below.[2][3]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three protons on the chloro-substituted benzene ring would appear as a characteristic splitting pattern in the δ 7.0-7.5 ppm region. The proton at C8 (ortho to the chlorine) would likely be a singlet or a narrow doublet, the proton at C6 would be a doublet of doublets, and the proton at C5 would be a doublet.

-

Methylene Protons (C3): A singlet at approximately δ 2.5-2.8 ppm, integrating to 2H.

-

Gem-Dimethyl Protons (C4): A sharp singlet at approximately δ 1.3-1.5 ppm, integrating to 6H.

-

Amide Proton (N1): A broad singlet typically downfield, δ 8.0-9.5 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C2): A peak in the δ 168-172 ppm region.

-

Aromatic Carbons: Six distinct signals in the δ 115-140 ppm range. The carbon bearing the chlorine (C7) would be identifiable.

-

Quaternary Carbon (C4): A signal around δ 35-40 ppm.

-

Methylene Carbon (C3): A signal around δ 45-50 ppm.

-

Methyl Carbons (C4-Me): A signal around δ 25-30 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.[2]

-

C-Cl Stretch: A characteristic absorption in the fingerprint region, typically around 700-800 cm⁻¹.[4]

-

Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom, with a molecular ion peak (M⁺) at m/z 209 and a significant M+2 peak at m/z 211, with an intensity ratio of approximately 3:1.

-

Synthesis and Mechanistic Rationale

While no specific synthesis for 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one is published, a highly plausible and robust synthetic route can be designed based on established methodologies for constructing the 4,4-dialkyl-dihydroquinolinone core. The most logical approach involves an intramolecular Friedel-Crafts acylation of an N-aryl-β,β-dimethyl-β-aminopropanoic acid derivative.

The causality for this choice rests on the reliability of Friedel-Crafts chemistry for forming six-membered rings and the commercial availability of the necessary precursors. The key step is the acid-catalyzed cyclization and dehydration of a 3-(chlorophenylamino)-3,3-dimethylpropanoic acid intermediate.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-Chloroanilino)-3-methylbutanoic acid

-

To a stirred solution of 3-chloroaniline (1.0 eq) in a suitable solvent (e.g., toluene or neat), add 3,3-dimethylacrylic acid (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 110-120°C) for 12-24 hours. The progress of the aza-Michael addition can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the intermediate amino acid as a solid.

Step 2: Synthesis of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one

-

Add the 3-(3-chloroanilino)-3-methylbutanoic acid (1.0 eq) from Step 1 to polyphosphoric acid (PPA) (10-20 times the weight of the starting material) or Eaton's reagent (P₂O₅ in MeSO₃H).

-

Heat the viscous mixture with vigorous stirring to 100-140°C for 2-4 hours. The reaction must be kept under anhydrous conditions.

-

Monitor the intramolecular Friedel-Crafts acylation by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the aqueous slurry with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The final product is purified by column chromatography on silica gel or by recrystallization to yield 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

Potential Biological Activity and Therapeutic Applications

The dihydroquinolinone scaffold is a well-established pharmacophore.[5][6] The isomeric compound, 8-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, is noted for its utility as an intermediate in developing antimalarial, antitumor, and Alzheimer's disease treatments.[7] It is highly probable that the 7-chloro isomer shares a similar potential.

Furthermore, dihydroquinolinones have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[5] Kinase inhibitors often function by competing with ATP for binding in the enzyme's active site. The planar heterocyclic core of the quinolinone can mimic the adenine ring of ATP, while substituents can provide specificity by interacting with adjacent amino acid residues.

Conceptual Mechanism of Action: Kinase Inhibition

Caption: Competitive inhibition of a kinase by the target molecule.

Conclusion

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one represents an intriguing yet underexplored molecule within the valuable class of dihydroquinolinones. Based on robust chemical precedent, this guide establishes its formal IUPAC nomenclature, provides a detailed predicted spectroscopic and physicochemical profile, and outlines a reliable, step-by-step synthetic protocol via intramolecular Friedel-Crafts acylation. The known biological activities of closely related analogues strongly suggest its potential as a scaffold for developing novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. This document serves as a foundational resource to stimulate and guide further research into this promising compound.

References

-

Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). MDPI. Available at: [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2023). MDPI. Available at: [Link]

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2012). MDPI. Available at: [Link]

-

Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025). Acta Chimica Slovenica. Available at: [Link]

-

Vibrational spectroscopic study of some quinoline derivatives. (2015). Journal of Molecular Structure. Available at: [Link]

-

highly efficient synthesis of 3,4-dihydro-2(1h)-quinolinone derivatives under microwave heating. (2012). HETEROCYCLES. Available at: [Link]

-

Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

8-Chloro-4,4-diMethyl-1,3-dihydroquinolin-2-one | 676116-21-5. (n.d.). LookChem. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. lookchem.com [lookchem.com]

Discovery and Structural Utility of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one in Atypical Antipsychotics

Executive Summary

The compound 7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS 133999-06-1)[1] is a privileged chemical building block in medicinal chemistry, specifically engineered for the development of central nervous system (CNS) therapeutics. Emerging prominently during the 1990s wave of atypical antipsychotic research spearheaded by Pfizer[2][3], this scaffold provides a highly lipophilic, conformationally restricted core. It serves as the critical starting material for synthesizing complex heteroaryl piperazine derivatives—most notably CAS 133999-10-7[4]—which act as dual modulators of dopamine and serotonin receptors.

This technical guide details the mechanistic rationale behind the scaffold's design, the step-by-step causality of its synthesis, and its downstream functionalization into active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of the core intermediate and its final API derivative is crucial for predicting pharmacokinetics and receptor binding affinity.

Table 1: Physicochemical Properties of the Core Scaffold and API Derivative

| Property | Core Intermediate[1] | Antipsychotic Derivative[4] |

| IUPAC Name | 7-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one | 6-[2-[4-(1,2-benzothiazol-3-yl)-1-piperazinyl]ethyl]-7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one |

| CAS Registry Number | 133999-06-1 | 133999-10-7 |

| Molecular Formula | C₁₁H₁₂ClNO | C₂₄H₂₇ClN₄OS |

| Molecular Weight | 209.67 g/mol | 455.02 g/mol |

| Topological Polar Surface Area | 29.1 Ų | 76.7 Ų |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 5 |

| LogP (Estimated) | ~2.5 | 4.9 |

Mechanistic Rationale: The 4,4-Dimethyl-Quinolin-2-one Scaffold

The architectural design of CAS 133999-06-1 is not arbitrary; every functional group serves a precise pharmacological and chemical purpose:

-

The Lactam Motif (Quinolin-2-one): The cyclic amide provides a critical hydrogen bond donor (N-H) and acceptor (C=O). In the deep hydrophobic binding pockets of G-protein coupled receptors (GPCRs), this motif mimics the oxindole core of ziprasidone, anchoring the drug to highly conserved Serine or Asparagine residues.

-

The gem-Dimethyl Effect (C4 Position): The addition of two methyl groups at the 4-position restricts the conformational flexibility of the saturated 3,4-dihydro ring. This entropic pre-organization reduces the thermodynamic penalty upon receptor binding and forces the 6-position substituent vector precisely toward the extracellular loops of the D2 receptor.

-

The 7-Chloro Substituent: Halogenation at the 7-position serves a dual purpose. Chemically, it sterically directs downstream electrophilic aromatic substitution to the 6-position. Pharmacologically, it blocks cytochrome P450-mediated oxidation at a known metabolic soft spot, thereby increasing the drug's half-life.

Experimental Protocols: Synthesis and Downstream Functionalization

The synthesis of the heteroaryl piperazine antipsychotic requires a highly controlled, multi-step sequence. Below is the validated methodology, emphasizing the chemical causality behind each operational choice.

De Novo Synthesis of the Core Scaffold (CAS 133999-06-1)

Step 1: Amide Coupling

-

Procedure: Dissolve 3-chloroaniline in anhydrous dichloromethane (DCM) with 1.2 equivalents of triethylamine (TEA). Cool to 0 °C. Dropwise, add 3,3-dimethylacryloyl chloride. Stir for 2 hours, warming to room temperature.

-

Causality: TEA acts as an acid scavenger. Neutralizing the generated HCl prevents the protonation of 3-chloroaniline into an unreactive anilinium salt, ensuring complete conversion to the N-(3-chlorophenyl)-3,3-dimethylacrylamide intermediate.

Step 2: Intramolecular Friedel-Crafts Alkylation

-

Procedure: Mix the amide intermediate with 3.0 equivalents of anhydrous aluminum chloride (AlCl₃). Heat the solid mixture to 130 °C to form a molten state. Maintain for 4 hours, then carefully quench over crushed ice/HCl.

-

Causality: The amide carbonyl and the meta-chloro group strongly deactivate the aromatic ring. Standard solvent-based Friedel-Crafts conditions (e.g., DCM at reflux) fail to provide sufficient activation energy. The solvent-free "melt" condition forces the Lewis acid-catalyzed cyclization. Steric hindrance from the chlorine atom strictly directs the cyclization to the para-position relative to the amine, yielding the 7-chloro isomer rather than the 5-chloro isomer.

Downstream Functionalization to the Antipsychotic API (CAS 133999-10-7)

Step 3: Regioselective Acylation[5]

-

Procedure: Suspend CAS 133999-06-1 and AlCl₃ in carbon disulfide (CS₂). Add chloroacetyl chloride dropwise at reflux.

-

Causality: The ring nitrogen activates the aromatic system, directing the incoming acylium ion to the 6-position (para to the nitrogen), yielding 6-(2-chloroacetyl)-7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one.

Step 4: Ionic Hydrogenation

-

Procedure: Dissolve the ketone intermediate in trifluoroacetic acid (TFA). Add triethylsilane (Et₃SiH) slowly at 0 °C.

-

Causality: Critical Insight: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas would inadvertently cause reductive dehalogenation, stripping the essential 7-chloro group. Ionic hydrogenation via Et₃SiH/TFA selectively reduces the carbonyl to a methylene group without affecting the aryl chloride, yielding the 6-(2-chloroethyl) intermediate (CAS 133998-95-5)[5].

Step 5: Finkelstein-Assisted Piperazine Coupling

-

Procedure: Combine the 6-(2-chloroethyl) intermediate, 3-(1-piperazinyl)-1,2-benzisothiazole, sodium carbonate (Na₂CO₃), and a catalytic amount of sodium iodide (NaI) in acetonitrile. Reflux for 12 hours.

-

Causality: NaI triggers an in situ Finkelstein reaction, converting the alkyl chloride to an alkyl iodide. Iodide is a vastly superior leaving group, which significantly accelerates the nucleophilic attack by the secondary amine of the piperazine, maximizing the yield of the final API (CAS 133999-10-7)[4][6].

Chemical synthesis workflow of the antipsychotic derivative from the quinolin-2-one core.

Pharmacological Application & Receptor Modulation

The final derivative, CAS 133999-10-7, belongs to a class of atypical antipsychotics characterized by their dual-action receptor profiles[3][4].

By tethering the lipophilic 4,4-dimethyl-quinolin-2-one core to a benzisothiazolyl-piperazine moiety via an ethyl linker, the molecule achieves precise spatial geometry to act as a Dopamine D2 partial agonist and a Serotonin 5-HT2A antagonist . This dual mechanism is the hallmark of modern schizophrenia treatments: D2 partial agonism stabilizes dopaminergic signaling (reducing positive symptoms without causing severe extrapyramidal side effects), while 5-HT2A antagonism enhances dopamine release in the prefrontal cortex (alleviating negative and cognitive symptoms).

Dopamine D2 and Serotonin 5-HT2A receptor modulation pathway by the synthesized derivative.

Conclusion

The transformation of 7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one from a simple synthetic intermediate into the backbone of complex neurotherapeutics underscores the importance of rational scaffold design. By leveraging the gem-dimethyl effect and strategic halogenation, medicinal chemists successfully optimized both the pharmacokinetic stability and the dynamic receptor binding required for effective antipsychotic action.

References

- Molaid, "7-chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one (CAS 133999-06-1) Chemical Properties",

- Guidechem, "6-(2-chloroethyl)-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS 133998-95-5)",

- Molaid, "7-Chloro-4,4-dimethyl-6-(2-(4-(1,2-benzisothiazol-3-yl)piperazinyl)ethyl) (CAS 133999-10-7)",

- Google Patents, "US5350747A - Heteroaryl piperazine antipsychotic agents (Pfizer Inc.)",

- Google Patents, "EP2445502B1 - Heterocyclic compounds for the treatment of neurological and psychological disorders",

- Molaid, "EP0409435B1 - Heteroaryl piperazine antipsychotic agents",

Sources

- 1. 7-chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one - CAS号 133999-06-1 - 摩熵化学 [molaid.com]

- 2. 4,4,7-Trimethyl-6-(2-(4-(1,2-benzisothiazol-3-yl)-piperazinyl)ethyl)-1,2,3,4 tetrahydro-2(1H)-quinolinone - CAS号 134017-29-1 - 摩熵化学 [molaid.com]

- 3. EP2445502B1 - Heterocyclic compounds for the treatment of neurological and psychological disorders - Google Patents [patents.google.com]

- 4. 7-Chloro-4,4-dimethyl-6-(2-(4-(1,2-benzisothiazol-3-yl)piperazinyl)ethyl)-1,2,3,4 tetrahydro-2(1H)-quinolinone - CAS号 133999-10-7 - 摩熵化学 [molaid.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 6-(2-chloroacetyl)-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one - CAS号 133998-81-9 - 摩熵化学 [molaid.com]

Navigating the Therapeutic Potential of REV-ERB Agonism: A Technical Guide Focused on 7-Chloro-Substituted Compounds

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one. This guide, therefore, leverages the extensive research on the broader class of 7-chloroquinoline derivatives and focuses on a key therapeutic target, REV-ERB, to provide a comprehensive and technically robust framework for investigating similar novel compounds. We will use well-characterized synthetic REV-ERB agonists containing a chloro-moiety as illustrative examples to discuss the mechanism of action, biological implications, and essential experimental protocols.

Introduction: The Expanding Universe of 7-Chloroquinoline Derivatives and the Rise of REV-ERB Modulation

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine.[1] The chlorine atom at the 7-position is often critical for biological activity and serves as a versatile anchor for chemical modifications, leading to a vast library of derivatives with diverse therapeutic properties.[1] These derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[2][3][4][5]

A particularly compelling and emerging area of research is the modulation of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These proteins are crucial regulators of the circadian rhythm, metabolism, and inflammatory responses.[6][7] The discovery of synthetic ligands that can modulate REV-ERB activity has opened new avenues for therapeutic intervention in a range of diseases, from metabolic syndromes to inflammatory disorders and cancer.[8][9][10] This guide will delve into the biological activity of REV-ERB agonists, providing a technical framework for researchers investigating novel compounds, such as 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, that may operate through this pathway.

The REV-ERB Signaling Axis: A Master Regulator of Homeostasis

REV-ERBα and REV-ERBβ are unique nuclear receptors that act as transcriptional repressors.[6] They lack the typical activation domain found in other nuclear receptors. Instead, upon binding to their target genes, they recruit co-repressor complexes, such as the nuclear receptor co-repressor (NCoR), to suppress gene expression.[6][9] This mechanism is central to their role in regulating a multitude of physiological processes.

Core Mechanism of REV-ERB Agonism

A synthetic REV-ERB agonist enhances the natural repressive function of REV-ERBα/β. By binding to the receptor, the agonist stabilizes a conformation that promotes the recruitment of co-repressors, leading to a more potent and sustained suppression of target gene transcription.

Caption: REV-ERB agonist enhances transcriptional repression of inflammatory genes.

Key Biological Activities and Therapeutic Implications

The activation of REV-ERB by synthetic agonists has demonstrated significant therapeutic potential in preclinical models across various disease areas.

Anti-inflammatory Effects

REV-ERB plays a critical role in suppressing inflammatory responses. Agonists have been shown to repress the expression of key pro-inflammatory genes, including those involved in the NLRP3 inflammasome pathway.[6] This has significant implications for treating inflammatory conditions. For instance, REV-ERB activation can suppress the production of pro-inflammatory cytokines like IL-1β in response to stimuli such as lipopolysaccharide (LPS).[6]

Metabolic Regulation

REV-ERB is a key link between the circadian clock and metabolism. It regulates genes involved in lipid and glucose metabolism. REV-ERB agonists have been shown to improve metabolic parameters in animal models of obesity and type 2 diabetes.[7]

Cancer

The role of REV-ERB in cancer is complex and context-dependent. In some cancers, such as small-cell lung cancer, REV-ERB agonists have been shown to induce apoptosis and inhibit autophagy, a process that cancer cells can use to survive.[10] The antiproliferative activity of many 7-chloroquinoline derivatives against various cancer cell lines suggests that REV-ERB modulation could be a contributing mechanism.[4][11][12]

Essential Experimental Protocols for Assessing Biological Activity

For researchers investigating novel compounds like 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, a systematic approach to characterizing their biological activity is crucial. The following are foundational in vitro and in vivo assays.

In Vitro Assays

1. Cell Viability and Cytotoxicity Assays

-

Objective: To determine the effect of the compound on cell proliferation and survival.

-

Methodologies:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Sulforhodamine B (SRB) Assay: This assay measures cellular protein content and is suitable for high-throughput screening.[13]

-

Step-by-Step Protocol for MTT Assay:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

2. Gene Expression Analysis

-

Objective: To determine if the compound modulates the expression of REV-ERB target genes.

-

Methodology: Quantitative Polymerase Chain Reaction (qPCR)

Step-by-Step Protocol for qPCR:

-

Cell Treatment: Treat cells with the test compound for a specified time.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform qPCR using primers specific for REV-ERB target genes (e.g., BMAL1, NLRP3, IL6) and a reference gene (e.g., GAPDH).

-

Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Caption: Workflow for analyzing gene expression changes using qPCR.

In Vivo Models

For compounds that show promising in vitro activity, evaluation in animal models is the next critical step.

1. Inflammatory Models

-

Objective: To assess the anti-inflammatory effects of the compound in a living organism.

-

Model: Lipopolysaccharide (LPS)-induced inflammation in mice.

-

Procedure:

-

Administer the test compound to mice.

-

After a specified time, inject LPS to induce an inflammatory response.

-

Collect blood and tissues to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA.

-

2. Cancer Xenograft Models

-

Objective: To evaluate the antitumor efficacy of the compound.

-

Model: Subcutaneous implantation of human cancer cells into immunocompromised mice.

-

Procedure:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Once tumors are established, treat the mice with the test compound or vehicle.

-

Measure tumor volume regularly to assess the effect of the treatment on tumor growth.[10]

-

Data Presentation and Interpretation

Quantitative data from these experiments should be presented clearly to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity Data (Hypothetical)

| Compound | Cell Line | IC50 (µM) |

| 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one | MCF-7 (Breast Cancer) | 5.2 |

| 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one | A549 (Lung Cancer) | 8.9 |

| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | 0.8 |

| Doxorubicin (Positive Control) | A549 (Lung Cancer) | 1.2 |

Conclusion and Future Directions

The 7-chloroquinoline scaffold remains a fertile ground for the discovery of novel therapeutics. While the specific biological activity of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one is yet to be elucidated in the public domain, the framework presented in this guide provides a robust starting point for its investigation. The modulation of REV-ERB presents a particularly exciting therapeutic strategy, with the potential to impact a wide range of diseases. Future research should focus on synthesizing novel derivatives, characterizing their structure-activity relationships, and exploring their efficacy in relevant preclinical models. A thorough understanding of the pharmacokinetics and pharmacodynamics of these compounds will be essential for their successful translation into clinical applications.[14][15]

References

- Benchchem.

-

Taylor & Francis Online. (2018, May 18). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

-

MDPI. (2022, October 8). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]

-

Frontiers in Pharmacology. (2023, April 19). REV-ERB activation as a novel pharmacological approach for treating inflammatory pain. [Link]

-

Beilstein Journal of Organic Chemistry. (2022, May 9). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. [Link]

-

ACS Publications. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

ResearchGate. Synthesis of 7-chloroquinolinyl-4-. [Link]

-

PMC. (2022, October 8). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]

- Benchchem.

-

PMC. (2020, December 1). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. [Link]

-

PLOS ONE. (2017, December 12). Rev-erb agonist improves adverse cardiac remodeling and survival in myocardial infarction through an anti-inflammatory mechanism. [Link]

-

Theranostics. (2020, March 4). Targeting REV-ERBα for therapeutic purposes: promises and challenges. [Link]

-

Theranostics. (2020, March 15). SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy. [Link]

-

PubMed. (2013, May 15). 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds. [Link]

-

PubMed. (1996, October). Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements. [Link]

-